Molecular weight and structural formula of 3-(4-Isopropyl-piperazin-1-yl)-propylamine
Molecular weight and structural formula of 3-(4-Isopropyl-piperazin-1-yl)-propylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety considerations for 3-(4-Isopropyl-piperazin-1-yl)-propylamine, a key building block in medicinal chemistry and drug discovery.
Core Molecular Attributes
Molecular Formula: C₁₀H₂₃N₃
Molecular Weight: 185.31 g/mol [1]
Structural Formula:
Chemical Name: 3-(4-Isopropyl-piperazin-1-yl)-propylamine[1]
CAS Number: 4553-26-8[1]
Synonyms:
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1-(3-Aminopropyl)-4-isopropylpiperazine
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N-(3-Aminopropyl)-N'-isopropylpiperazine
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₃N₃ | N/A |
| Molecular Weight | 185.31 g/mol | [1] |
| CAS Number | 4553-26-8 | [1] |
| MDL Number | MFCD11586439 | [1] |
Synthesis and Mechanistic Insights
The synthesis of 3-(4-Isopropyl-piperazin-1-yl)-propylamine can be approached through several established synthetic organic chemistry methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and purity requirements. Two primary and logical synthetic strategies are outlined below.
Reductive Amination of N-Isopropylpiperazine
A robust and widely applicable method for the synthesis of this compound is the reductive amination of N-isopropylpiperazine with a suitable three-carbon aldehyde bearing a protected amine functionality, followed by deprotection.
Workflow Diagram:
Caption: Reductive Amination Synthesis Workflow.
Experimental Protocol (Representative):
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Reaction Setup: To a solution of N-isopropylpiperazine (1.0 eq) in a suitable solvent such as methanol, add 3-aminopropionaldehyde diethyl acetal (1.1 eq).
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Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Reduction: Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.
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Work-up: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Deprotection (if necessary): If a protected aldehyde was used, a subsequent deprotection step is required. For example, an acetal can be removed under acidic conditions.
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Purification: The crude product is purified by column chromatography on silica gel to yield pure 3-(4-Isopropyl-piperazin-1-yl)-propylamine.
Causality of Experimental Choices: The use of a protected aldehyde in the initial step prevents self-condensation and other side reactions. Sodium triacetoxyborohydride is often preferred as the reducing agent due to its milder nature and higher selectivity for imines over aldehydes.
N-Alkylation of N-Isopropylpiperazine
An alternative approach involves the direct alkylation of N-isopropylpiperazine with a 3-halopropylamine derivative.
Workflow Diagram:
Caption: N-Alkylation Synthesis Workflow.
Experimental Protocol (Representative):
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Reaction Setup: A mixture of N-isopropylpiperazine (1.0 eq), 3-chloropropylamine hydrochloride (1.1 eq), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq) in a polar aprotic solvent like acetonitrile or DMF is prepared.
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Alkylation: The reaction mixture is heated to reflux and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.
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Work-up: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.
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Extraction and Purification: The residue is taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.
Trustworthiness of Protocols: These protocols are based on well-established and reliable organic synthesis reactions. The success of these syntheses is self-validating through standard analytical techniques such as NMR and mass spectrometry to confirm the structure and purity of the final product.
Applications in Drug Discovery and Medicinal Chemistry
3-(4-Isopropyl-piperazin-1-yl)-propylamine serves as a valuable scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications. The piperazine moiety is a common feature in many biologically active compounds due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.
The primary amine and the tertiary amine within the piperazine ring offer multiple points for chemical modification, allowing for the exploration of a wide range of chemical space. This makes the molecule an attractive starting point for the development of new drugs targeting various diseases. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for:
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Antifungal and Antibacterial Agents: The piperazine ring is a key component in many antimicrobial drugs.
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Antitumor Agents: Derivatives of piperazine have been explored for their potential in cancer therapy.
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Central Nervous System (CNS) Active Compounds: The piperazine scaffold is prevalent in drugs targeting CNS disorders.
Analytical Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Isopropyl group: A doublet for the two methyl groups and a septet for the methine proton. - Propylamine chain: Triplets for the two methylene groups adjacent to the piperazine and the primary amine, and a multiplet for the central methylene group. A broad singlet for the primary amine protons. - Piperazine ring: Broad signals for the methylene protons. |
| ¹³C NMR | - Isopropyl group: Two distinct signals for the methyl and methine carbons. - Propylamine chain: Three signals for the three methylene carbons. - Piperazine ring: Signals for the methylene carbons. |
| IR Spectroscopy | - N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. - C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region. - N-H bend: An absorption band around 1600 cm⁻¹. - C-N stretch: Absorptions in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 185. - Fragmentation: Characteristic fragmentation patterns involving the loss of the isopropyl group, and cleavage of the propylamine side chain. |
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-(4-Isopropyl-piperazin-1-yl)-propylamine is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a potentially hazardous chemical, based on the safety information for structurally related compounds such as propylamine and N-substituted piperazines.
Hazard Assessment (Based on Analogy):
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Corrosive: Likely to cause severe skin burns and eye damage.
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Harmful if swallowed, inhaled, or in contact with skin.
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Respiratory Irritant: May cause respiratory irritation.
Recommended Precautions:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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First Aid:
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Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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Conclusion
3-(4-Isopropyl-piperazin-1-yl)-propylamine is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis can be achieved through reliable and scalable methods such as reductive amination and N-alkylation. The presence of multiple reactive sites allows for diverse chemical modifications, making it a versatile building block for the discovery of new therapeutic agents. As with any chemical of unknown toxicity, it is imperative to handle this compound with appropriate safety precautions. Further research into the biological activities of derivatives of this compound is warranted and holds promise for future drug development efforts.
